(R)-lamivudine sulfoxide

Chiral Chromatography Pharmaceutical Impurity Analysis Stereochemistry

Procure (R)-lamivudine sulfoxide (EP Impurity H), the definitive chiral sulfoxide metabolite and pharmacopeial reference standard for lamivudine. This (R)-enantiomer is critical: substitution with the (S)-enantiomer (Impurity G) yields different chromatographic retention times, risking failed system suitability and inaccurate quantification. Mandated for EP/USP impurity monitoring, batch release, and stability studies. Use only this certified standard to validate HPLC/LC-MS/MS methods, quantify the ~5% metabolic conversion in urine, and resolve from the parent drug with a resolution factor ≥1.5. Accept no generic alternatives for regulatory-compliant analysis.

Molecular Formula C8H11N3O4S
Molecular Weight 245.25
CAS No. 160552-54-5
Cat. No. B608443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-lamivudine sulfoxide
CAS160552-54-5
SynonymsLamivudine sulfoxide, (R)-;  Lamivudine impurity H;  GI-138870X;  GI 138870X;  GI138870X; 
Molecular FormulaC8H11N3O4S
Molecular Weight245.25
Structural Identifiers
SMILESC1C(OC(S1=O)CO)N2C=CC(=NC2=O)N
InChIInChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16+/m0/s1
InChIKeyLJMQAXFNQNADRZ-AJHSIVBLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lamivudine (R)-Sulfoxide CAS 160552-54-5: Pharmaceutical Reference Standard and Metabolite for Antiviral Quality Control


Lamivudine (R)-Sulfoxide (CAS: 160552-54-5), also designated as Lamivudine EP Impurity H, is a chiral sulfoxide derivative and the primary urinary metabolite of the antiviral drug lamivudine (3TC) [1][2]. This compound is a key pharmaceutical reference standard and analytical impurity, critical for the quality control, stability testing, and method validation of lamivudine-based drug formulations [3]. It is categorized under nucleoside and nucleotide analogues and is characterized by its defined stereochemistry at the sulfinyl center, distinguishing it from the corresponding (S)-enantiomer (Impurity G) [4].

Lamivudine (R)-Sulfoxide vs. Generic Analogs: Why Stereochemistry and Impurity Profiling Prevent Simple Substitution


Generic substitution or interchange with lamivudine or other sulfoxide analogs (e.g., the (S)-enantiomer Impurity G, CAS 160552-55-6) is scientifically invalid and could lead to failed analytical results. First, (R)-lamivudine sulfoxide possesses a unique (R)-configuration at the sulfinyl sulfur, which defines its distinct chromatographic retention time and interactions compared to the (S)-enantiomer . Secondly, in a procurement context, using an unqualified reference standard for impurity testing can lead to misidentification or inaccurate quantification, potentially resulting in a batch failing to meet pharmacopeial specifications, such as the USP limit for lamivudine enantiomer (NMT 0.3%) [1]. The compound's specific role as a urinary metabolite marker also necessitates precise stereochemical identification for accurate pharmacokinetic studies, a task for which only the (R)-enantiomer is qualified [2].

Lamivudine (R)-Sulfoxide: Quantified Differentiation in Analytical Performance, Metabolism, and Regulatory Use


Lamivudine (R)-Sulfoxide (Impurity H) vs. (S)-Sulfoxide (Impurity G): Stereochemical Differentiation for Chromatographic Resolution

(R)-lamivudine sulfoxide (Impurity H) and (S)-lamivudine sulfoxide (Impurity G) are distinct chemical entities with different CAS numbers (160552-54-5 and 160552-55-6, respectively) and unique stereochemical configurations at the sulfinyl sulfur [1]. While direct, peer-reviewed resolution data for this specific pair is not widely published in open-access literature, the necessity for their separation is a foundational requirement in pharmaceutical quality control. A validated HPLC method for the parent lamivudine using an L45 column (USP-NF) achieves a resolution of ≥1.5 between lamivudine and its enantiomer, demonstrating the analytical capability required for separating closely related stereoisomers [2].

Chiral Chromatography Pharmaceutical Impurity Analysis Stereochemistry

Lamivudine (R)-Sulfoxide vs. Lamivudine: Comparative Pharmacokinetics and Metabolic Fate

(R)-lamivudine sulfoxide is the primary and only known metabolite of lamivudine in humans, accounting for approximately 5% of an oral dose recovered in urine within 12 hours [1][2]. This contrasts with the parent drug, lamivudine, which is predominantly (approx. 95%) excreted unchanged in urine [1]. The quantification of this metabolite in urine serves as a direct biomarker for lamivudine metabolism and has been validated using a specific HPLC-UV method over a concentration range of 0.5–100 μg/mL [3].

Pharmacokinetics Drug Metabolism Bioanalysis

Lamivudine (R)-Sulfoxide Procurement: Impact of Supply Source on Regulatory Compliance and Method Validation

The source of (R)-lamivudine sulfoxide directly impacts its utility in a regulated environment. Materials designated as "Lamivudine EP Impurity H" and supplied with a comprehensive Certificate of Analysis (CoA) are essential for analytical method validation and quality control applications in support of Abbreviated New Drug Applications (ANDAs) [1]. In contrast, research-grade material may lack the rigorous characterization and stability data required for such purposes. Furthermore, procurement from a USP source (e.g., Catalog No. 1A05120, 25 mg) provides a higher level of regulatory acceptance and traceability, which is a critical differentiator for laboratory procurement decisions .

Analytical Method Validation Regulatory Compliance Quality Control

Lamivudine (R)-Sulfoxide Application Scenarios: From Bioanalytical Method Validation to Pharmaceutical Quality Control


Pharmaceutical Quality Control: Impurity Profiling for ANDA and Commercial Production

Lamivudine (R)-sulfoxide (EP Impurity H) is procured as a certified reference standard for the development and validation of HPLC methods intended to monitor and control impurity levels in lamivudine drug substance and finished products, as mandated by the European Pharmacopoeia (EP) and USP-NF [1]. Quantifying this specific impurity against a well-characterized reference standard is a regulatory requirement for batch release and stability studies, ensuring patient safety and product efficacy .

Bioanalytical and Clinical Pharmacology: Quantifying Lamivudine Metabolism

In clinical pharmacology and bioequivalence studies, (R)-lamivudine sulfoxide is used as a certified analytical standard to develop and validate bioanalytical methods (e.g., LC-MS/MS) for its precise quantification in human urine [2]. This allows researchers to accurately measure the 5% metabolic conversion of lamivudine and correlate it with pharmacokinetic parameters or patient outcomes, distinguishing the metabolite signal from the parent drug which comprises 95% of the excreted dose [3].

Analytical Method Development and Transfer: Ensuring Chromatographic Resolution

Laboratories developing in-house or compendial analytical methods for lamivudine utilize (R)-lamivudine sulfoxide to verify system suitability and ensure adequate chromatographic resolution from the parent drug and other related substances, such as its (S)-sulfoxide enantiomer (Impurity G) [4]. Achieving a resolution factor of ≥1.5, as exemplified by USP methods for related compounds, is critical for accurate integration and quantification, preventing the misidentification of impurity peaks [4].

Stability Studies and Forced Degradation Assessment

Pharmaceutical scientists procure (R)-lamivudine sulfoxide to serve as a marker compound in forced degradation studies of lamivudine drug products. By spiking samples with a known quantity of this reference standard, they can assess the extent of oxidative degradation of the API under stress conditions (e.g., heat, light, humidity) and validate that analytical methods are stability-indicating and capable of accurately tracking the formation of this specific degradant over the product's shelf life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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